N-[(3-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine
Description
N-[(3-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and an oxolane ring
Properties
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c12-7-3-5-18-9(7)6-13-11-15-14-10(17-11)8-2-1-4-16-8/h3,5,8H,1-2,4,6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEODQUZQTJZFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NCC3=C(C=CS3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 3-bromothiophene, is reacted with a suitable aldehyde to form a thiophene derivative.
Oxadiazole Ring Formation: The thiophene derivative is then subjected to cyclization with hydrazine and a carboxylic acid to form the oxadiazole ring.
Oxolane Ring Introduction: Finally, the oxolane ring is introduced through a nucleophilic substitution reaction with an appropriate oxolane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine or other reduced forms.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-[(3-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis:
Mechanism of Action
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-bromophenyl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine
- N-[(3-chlorothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine
- N-[(3-methylthiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine
Uniqueness
N-[(3-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the bromine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
